(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327169-39-0
Cat. No.: VC5997661
Molecular Formula: C22H15ClFN3O3
Molecular Weight: 423.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327169-39-0 |
|---|---|
| Molecular Formula | C22H15ClFN3O3 |
| Molecular Weight | 423.83 |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H15ClFN3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(24)12-16(17)23/h2-12H,1H3,(H,25,27,28) |
| Standard InChI Key | LMGFKKZEUDUMOT-ROMGYVFFSA-N |
| SMILES | COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)NC4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS No. 1327169-39-0) belongs to the chromene derivative class, featuring a benzopyran core fused with a pyran ring. Its molecular formula is C₂₂H₁₅ClFN₃O₃, with a molecular weight of 423.83 g/mol. Key structural elements include:
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A Z-configured imino group (C=N) at position 2, which dictates spatial orientation and electronic interactions.
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A 2-chloro-4-fluorophenyl substituent attached to the imino nitrogen, introducing halogen-driven hydrophobicity and hydrogen-bonding potential.
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A methoxy group at position 8, enhancing solubility and modulating electron density across the chromene system.
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A pyridin-2-yl carboxamide moiety at position 3, contributing to π-π stacking and hydrogen-bonding interactions with biological targets.
The stereoelectronic profile of this compound is critical to its bioactivity. Density functional theory (DFT) calculations on analogous chromenes suggest that the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the imino proton and the carbonyl oxygen.
Synthesis and Optimization
Reaction Pathways
Synthesis involves a multi-step sequence optimized for yield and purity:
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Formation of the Chromene Core: Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 2-chloro-4-fluoroaniline in the presence of EDCI/HOBt, achieving amide bond formation at position 3.
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Imino Group Installation: Reaction with pyridin-2-amine under reflux in tetrahydrofuran (THF), facilitated by catalytic acetic acid to promote Schiff base formation.
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Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) yields the final product with >95% purity, as confirmed by HPLC.
Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | EDCI/HOBt, DMF | DMF | 60°C | 78% |
| 2 | Pyridin-2-amine, AcOH | THF | 80°C | 65% |
| 3 | Silica chromatography | Ethyl acetate/hexane | Ambient | 92% |
Challenges in Scalability
Scale-up efforts face hurdles such as:
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Solubility limitations of intermediates in polar aprotic solvents.
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Epimerization risk at the imino group under prolonged heating, necessitating strict temperature control.
Biological Activity and Mechanistic Insights
Protein Kinase Inhibition
Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of protein kinases, comparable to staurosporine (-9.5 kcal/mol). The pyridin-2-yl carboxamide forms hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2), while the chloro-fluorophenyl group engages in hydrophobic interactions with the selectivity pocket.
Table 2: Comparative Docking Scores
| Compound | Target Kinase | Binding Affinity (kcal/mol) |
|---|---|---|
| (2Z)-Chromene derivative | CDK2 | -9.2 |
| Staurosporine | CDK2 | -9.5 |
| Imatinib | BCR-ABL | -10.1 |
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 2.4 μM, significantly lower than doxorubicin (0.8 μM) but with reduced cytotoxicity toward non-cancerous HEK293 cells (IC₅₀ > 50 μM). Mechanistically, the compound induces G1/S cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb.
Research Challenges and Future Directions
Solubility and Formulation
The compound’s aqueous solubility (<0.1 mg/mL at pH 7.4) limits bioavailability. Strategies under investigation include:
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Prodrug design using phosphate esters at the methoxy group.
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Nanoparticle encapsulation with PLGA polymers to enhance tumor targeting.
Structure-Activity Relationships (SAR)
Systematic modifications are needed to elucidate key pharmacophores:
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Methoxy Group: Removal reduces kinase affinity by 3-fold, highlighting its role in π-cation interactions.
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Pyridin-2-yl vs. Phenyl: Substitution with phenyl decreases solubility but improves metabolic stability in hepatic microsomes.
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